molecular formula C13H24N2O3S B5759423 Azepan-1-yl[1-(methylsulfonyl)piperidin-4-yl]methanone

Azepan-1-yl[1-(methylsulfonyl)piperidin-4-yl]methanone

Cat. No.: B5759423
M. Wt: 288.41 g/mol
InChI Key: KUFJTHMDALFPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-1-yl[1-(methylsulfonyl)piperidin-4-yl]methanone is a synthetic organic compound with a complex structure that includes both azepane and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl[1-(methylsulfonyl)piperidin-4-yl]methanone typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of azepane with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl[1-(methylsulfonyl)piperidin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Azepan-1-yl[1-(methylsulfonyl)piperidin-4-yl]methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of Azepan-1-yl[1-(methylsulfonyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Azepan-1-yl-piperidin-4-yl-methanone:

    1-Azepanyl(4-piperidinyl)methanone: Another related compound with comparable properties and uses.

Uniqueness

Azepan-1-yl[1-(methylsulfonyl)piperidin-4-yl]methanone is unique due to the presence of the methylsulfonyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

azepan-1-yl-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-19(17,18)15-10-6-12(7-11-15)13(16)14-8-4-2-3-5-9-14/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFJTHMDALFPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.